molecular formula C12H20O2 B14319667 Ethyl 3,7-dimethylocta-2,7-dienoate CAS No. 110995-21-6

Ethyl 3,7-dimethylocta-2,7-dienoate

Cat. No.: B14319667
CAS No.: 110995-21-6
M. Wt: 196.29 g/mol
InChI Key: ZBXWEXPNDCOBHA-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethylocta-2,7-dienoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from 3,7-dimethylocta-2,7-dienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,7-dimethylocta-2,7-dienoate can be synthesized through the esterification of 3,7-dimethylocta-2,7-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3,7-dimethylocta-2,7-dienoic acid or its aldehyde derivative.

    Reduction: 3,7-dimethylocta-2,7-dienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,7-dimethylocta-2,7-dienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3,7-dimethylocta-2,7-dienoate can be compared with similar compounds such as:

    Ethyl 3,7-dimethylocta-2,6-dienoate: Similar structure but different double bond position.

    Mthis compound: Similar structure but different alkyl group.

    Ethyl 3,7-dimethylocta-2,7-dienyl carbonate: Similar structure but different functional group.

These compounds share similar chemical properties but may differ in their reactivity, aroma, and applications.

Properties

CAS No.

110995-21-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 3,7-dimethylocta-2,7-dienoate

InChI

InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9H,2,5-8H2,1,3-4H3

InChI Key

ZBXWEXPNDCOBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCCC(=C)C

Origin of Product

United States

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